Decyl dibromoacetate
CAS No.: 59956-60-4
Cat. No.: VC19579652
Molecular Formula: C12H22Br2O2
Molecular Weight: 358.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59956-60-4 |
|---|---|
| Molecular Formula | C12H22Br2O2 |
| Molecular Weight | 358.11 g/mol |
| IUPAC Name | decyl 2,2-dibromoacetate |
| Standard InChI | InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
| Standard InChI Key | LBTSNVBKZDFKLR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC(=O)C(Br)Br |
Introduction
Chemical Identity and Structural Analysis
Decyl bromoacetate, systematically named decyl 2-bromoacetate, belongs to the class of alkyl bromoacetates. Its IUPAC name derives from the esterification of decanol with bromoacetic acid, yielding a decyl chain () bonded to a bromoacetate group () . The compound’s 2D and 3D structural conformers, accessible via PubChem , reveal a linear alkyl chain with a polar bromine atom, contributing to its amphiphilic nature.
Molecular and Spectroscopic Characteristics
The molecular formula corresponds to a monoisotopic mass of 278.083 atomic mass units . Gas chromatography data from NIST’s WebBook reports a Kovats retention index (RI) of 1684.8 under isothermal conditions using an OV-101 non-polar column, reflecting its volatility and interaction with stationary phases .
Table 1: Physicochemical Properties of Decyl Bromoacetate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.214 g/mol | |
| Retention Index (OV-101) | 1684.8 | |
| GHS Hazards | H302, H312, H315, H318, H332 |
Synthesis and Production Pathways
Decyl bromoacetate is synthesized via esterification, typically involving bromoacetyl bromide and decanol under controlled conditions. While specific protocols are proprietary, general methodologies align with nucleophilic acyl substitution, where the hydroxyl group of decanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide . Catalysts such as sulfuric acid or enzymatic agents may accelerate the reaction, though yields depend on stoichiometric ratios and temperature optimization.
Industrial and Research Applications
The compound’s reactivity makes it valuable in polymer modification. For instance, bromoacetyl groups introduced into cellulose diacetate (CDA) matrices enhance antibacterial properties in reverse osmosis membranes, mitigating biofilm formation in water treatment systems . Additionally, its role as an alkylating agent in organic synthesis facilitates the covalent modification of proteins, enabling studies on enzyme inhibition and drug discovery .
| Hazard Category | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage | H318 | Causes serious eye damage |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Comparative Analysis with Related Esters
Decyl bromoacetate’s unique properties emerge when contrasted with analogous esters. For example, hexyl bromoacetate () exhibits higher volatility but lower lipophilicity, limiting its utility in polymer applications. Conversely, dodecyl bromoacetate () offers enhanced hydrophobicity, favoring surfactant formulations .
Table 3: Comparative Properties of Bromoacetate Esters
| Compound | Molecular Formula | Carbon Chain Length | Key Application |
|---|---|---|---|
| Hexyl bromoacetate | 6 | Solvent additives | |
| Decyl bromoacetate | 10 | Polymer modification | |
| Dodecyl bromoacetate | 12 | Surfactant synthesis |
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